molecular formula C7H3BrClNO B1382422 4-Bromo-6-chloro-benzo[d]isoxazole CAS No. 1427369-08-1

4-Bromo-6-chloro-benzo[d]isoxazole

Cat. No.: B1382422
CAS No.: 1427369-08-1
M. Wt: 232.46 g/mol
InChI Key: MSGKEUKUYINEIX-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-benzo[d]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a well-established method for constructing isoxazole rings. The reaction can be catalyzed by various metal catalysts, including copper (I) and palladium, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly and sustainable synthetic strategies is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-benzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-6-chloro-benzo[d]isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

    Muscimol: A GABAA receptor agonist with an isoxazole ring.

    Ibotenic Acid: A neurotoxin with an isoxazole structure.

    Parecoxib: A COX2 inhibitor with an isoxazole moiety.

    Leflunomide: An immunosuppressant with an isoxazole ring

Uniqueness

This dual halogenation can provide distinct chemical properties compared to other isoxazole derivatives .

Properties

IUPAC Name

4-bromo-6-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGKEUKUYINEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1ON=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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